Welcome to the BenchChem Online Store!
molecular formula C10H12O2 B1342005 2-(2,6-Dimethylphenyl)acetic acid CAS No. 938-50-1

2-(2,6-Dimethylphenyl)acetic acid

Cat. No. B1342005
M. Wt: 164.2 g/mol
InChI Key: MMEXIIGRXCODNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08664428B2

Procedure details

16.52 g [75 mmol] of 4-tert-butyl-2,6-dimethylphenylacetic acid and 100 ml of toluene are initially charged in a 250 ml autoclave. After cooling to 0° C., 40 ml of HF are added and the autoclave is closed. The reaction mixture is then stirred at 38-40° C. for 4 hours. Toluene and HF are then distilled off at 20° C./100 mbar. The residue is diluted with 65 ml of water and, with ice-cooling, made alkaline using 100 ml of 10% strength aqueous sodium hydroxide solution. The solution is extracted once with 65 ml of MTBE and once with 35 ml of MTBE, the aqueous phase is then, with ice-cooling, adjusted to pH 1 using 32% strength hydrochloric acid, then precipitate formed is dissolved in 130 ml of methylene chloride, the organic phase is dried and the solvent is removed under reduced pressure. This gives 11.91 g of a white solid which, according to GC(sil.), comprises 95.8% of 2,6-dimethylphenylacetic acid (92.6% of theory).
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH2:12][C:13]([OH:15])=[O:14])=[C:7]([CH3:16])[CH:6]=1)(C)(C)C.C1(C)C=CC=CC=1>C(Cl)Cl>[CH3:11][C:9]1[CH:10]=[CH:5][CH:6]=[C:7]([CH3:16])[C:8]=1[CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
16.52 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)C)CC(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 38-40° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
40 ml of HF are added
CUSTOM
Type
CUSTOM
Details
the autoclave is closed
DISTILLATION
Type
DISTILLATION
Details
Toluene and HF are then distilled off at 20° C./100 mbar
ADDITION
Type
ADDITION
Details
The residue is diluted with 65 ml of water and, with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted once with 65 ml of MTBE and once with 35 ml of MTBE
TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
CUSTOM
Type
CUSTOM
Details
precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=C(C(=CC=C1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.